Direct Nitration Efficiency: Ethyl vs. Methyl Ester
The ethyl ester is accessible in a single-step direct nitration of ethyl 2,4-difluorobenzoate with HNO₃/H₂SO₄ at 0°C for 2 hours, affording a 95% isolated yield . In contrast, the methyl analog (CAS 125568-71-0) is most commonly prepared via a two-step sequence: nitration of 2,4-difluorobenzoic acid (98% yield) followed by Fischer esterification with methanol/H₂SO₄ under reflux for 15 hours (92% yield), giving a cumulative yield of approximately 90% with a significantly longer cycle time [1]. The single-step route to the ethyl ester eliminates one workup, reduces solvent consumption, and shortens overall process time.
| Evidence Dimension | Isolated yield of final ester from commercial starting material |
|---|---|
| Target Compound Data | 95% (single-step direct nitration of ethyl 2,4-difluorobenzoate; 2 h reaction time at 0°C; 10.0 g scale) |
| Comparator Or Baseline | Methyl 2,4-difluoro-5-nitrobenzoate (CAS 125568-71-0): cumulative ~90% over two steps (free acid nitration 98% then esterification 92%; 15 h reflux for esterification step; 33.0 g scale) |
| Quantified Difference | Ethyl ester route: +5 percentage points higher yield; single-step vs. two-step process; ~13 h shorter reaction time |
| Conditions | Nitration: HNO₃/H₂SO₄, 0°C, 2 h (ethyl); Esterification: MeOH/H₂SO₄, reflux, 15 h (methyl) |
Why This Matters
For procurement decisions at scale, the single-step route to the ethyl ester translates into lower solvent usage, reduced waste generation, and shortened production cycle time compared to the methyl ester, directly impacting cost-per-kilogram and process mass intensity.
- [1] ChemicalBook.cn, Methyl 2,4-difluoro-5-nitrobenzoate: synthesis from 2,4-difluoro-5-nitrobenzoic acid with MeOH/H₂SO₄, reflux 15 h, 92% yield. https://www.chemicalbook.cn/CASEN_125568-71-0.htm (accessed 2026-04-25). View Source
